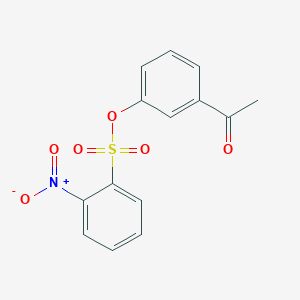

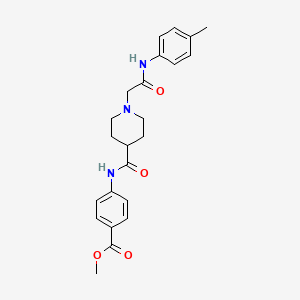

3-Acetylphenyl 2-nitrobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzene derivatives like 3-Acetylphenyl 2-nitrobenzene-1-sulfonate often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is especially stable due to the delocalization of its six pi electrons . The general mechanism involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound is complex. The molecule contains a total of 36 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Scientific Research Applications

Organic Synthesis

- Redox Condensation Reactions: A method for synthesizing 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, through redox condensation of o-halonitrobenzenes, acetophenones, and elemental sulfur has been demonstrated. This process is notable for its efficiency, highlighting elemental sulfur's role as both a nucleophile and a redox agent (T. Nguyen et al., 2015).

- Selective Ortho Substitution: Vicarious nucleophilic substitution in nitroarenes with chloromethylphenyl sulfone exhibits selectivity towards the ortho position to the nitro group, offering an efficient synthesis route for disubstituted nitrobenzene derivatives (M. Mąkosza et al., 1984).

Sensor Development and Selective Adsorption

- Metal-Organic Frameworks (MOFs): A study on a microporous anionic MOF showcased its potential for post-synthetic modification with lanthanides, resulting in materials that could serve as luminescent probes for detecting nitrobenzene. Moreover, its ability to selectively adsorb methylene blue highlights its utility in environmental cleanup (M. Guo et al., 2017).

Environmental Analysis

- Detection of Sulfonates in Wastewater: A method involving solid-phase extraction and ion-pair liquid chromatography has been developed for enriching and detecting aromatic sulfonates in industrial wastewater. This method proved effective for quantifying various sulfonates, including 3-nitrobenzenesulfonate, in textile wastewater, demonstrating its relevance for monitoring water pollution (Beat. Altenbach et al., 1995).

Probing Metabolic Activation in Human Enzymes

- Study on Environmental Contaminants: Research into the metabolic activation of 3-nitrobenzanthrone by human acetyltransferases and sulfotransferase provides insights into its mutagenic effects, emphasizing the role of these enzymes in the bioactivation of potential carcinogens (V. Arlt et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, Sodium 3-nitrobenzenesulfonate, indicates that it may cause an allergic skin reaction and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and wear eye protection/face protection and protective gloves .

Future Directions

Photocatalysis provides an avenue to achieve high nitrobenzene conversion and high selectivity towards aniline at room temperature and low hydrogen pressure, which is in line with sustainable development strategies . Designing efficient photocatalysts is a crucial step in selective hydrogenation of nitrobenzene (SHN), and several photocatalysts have been explored for photocatalytic SHN .

properties

IUPAC Name |

(3-acetylphenyl) 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-10(16)11-5-4-6-12(9-11)21-22(19,20)14-8-3-2-7-13(14)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCJHWGLPOSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)

![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)

![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

![2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2767312.png)

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)